molecular formula C22H25FN4O2 B4983714 1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one

1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one

Cat. No.: B4983714
M. Wt: 396.5 g/mol
InChI Key: TXYUZAZQDXCKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one is a complex organic compound that features a combination of several functional groups, including an imidazolidinone ring, a piperidine ring, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 3-(3-fluoroanilino)piperidine and 2-methylphenylimidazolidin-2-one. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[3-(3-Fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroaniline moiety, in particular, may enhance its binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

1-[5-[3-(3-fluoroanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-15-7-8-16(12-20(15)27-11-9-24-22(27)29)21(28)26-10-3-6-19(14-26)25-18-5-2-4-17(23)13-18/h2,4-5,7-8,12-13,19,25H,3,6,9-11,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYUZAZQDXCKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.